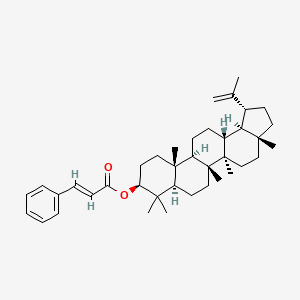

Lupeol trans-cinnamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lupeol trans-cinnamate is a bioactive chemical.

科学研究应用

Anti-Inflammatory Properties

Lupeol trans-cinnamate exhibits significant anti-inflammatory effects through various mechanisms. Research indicates that it inhibits key inflammatory pathways, such as the nuclear factor kappa B (NFκB) signaling pathway, which is crucial in mediating inflammatory responses.

-

Mechanisms of Action :

- This compound has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor alpha (TNFα) and interleukin-1 beta (IL-1β) in macrophages treated with lipopolysaccharides .

- In animal models, topical application of this compound has alleviated inflammation induced by phorbol esters, demonstrating its potential for treating skin inflammatory conditions .

-

Case Studies :

- A study by Fernández et al. demonstrated that this compound significantly decreased myeloperoxidase levels in inflamed tissues, indicating reduced neutrophil infiltration .

- Another investigation revealed that Lupeol-rich extracts from Pimenta racemosa exhibited potent anti-inflammatory activity in both in vitro and in vivo models .

Anti-Cancer Activity

This compound has shown promise as a chemopreventive agent against various cancers. Its mechanisms include inhibiting tumor promotion and modulating signaling pathways involved in cancer progression.

-

Mechanisms of Action :

- This compound interferes with the activation of NFκB and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, both of which are implicated in tumorigenesis .

- It has also been reported to exhibit anti-mutagenic properties by preventing DNA damage induced by carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA) .

-

Case Studies :

- In a mouse model of skin carcinogenesis, topical application of this compound significantly reduced tumor burden and multiplicity while increasing the latency period for tumor development .

- A broad research program at the University of Wisconsin-Madison is investigating Lupeol's effects on prostate, skin, pancreatic, and breast cancers, highlighting its potential as a multi-target therapeutic agent .

Antioxidant Effects

This compound demonstrates strong antioxidant properties, contributing to its therapeutic potential in various diseases associated with oxidative stress.

-

Mechanisms of Action :

- The compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase while reducing lipid peroxidation levels .

- In studies involving diabetic rat models, this compound improved antioxidant defenses by elevating levels of heme oxygenase-1 and reducing thiobarbituric acid reactive substances (TBARS) .

- Case Studies :

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NFκB and cytokine production | Reduced inflammation in animal models; effective against skin inflammation |

| Anti-cancer | Modulation of PI3K/Akt and NFκB pathways | Decreased tumor burden and latency in skin cancer models |

| Antioxidant | Enhancement of antioxidant enzymes | Increased SOD and catalase levels; reduced oxidative stress markers |

属性

CAS 编号 |

66609-69-6 |

|---|---|

分子式 |

C39H56O2 |

分子量 |

556.9 g/mol |

IUPAC 名称 |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H56O2/c1-26(2)28-18-21-36(5)24-25-38(7)29(34(28)36)15-16-31-37(6)22-20-32(35(3,4)30(37)19-23-39(31,38)8)41-33(40)17-14-27-12-10-9-11-13-27/h9-14,17,28-32,34H,1,15-16,18-25H2,2-8H3/b17-14+/t28-,29+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |

InChI 键 |

HHCSYPMWJQHCMZ-HWCKACSDSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=CC=C6)C)C |

手性 SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC=CC=C6)C)C |

规范 SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC=CC=C6)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lupeol trans-cinnamate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。